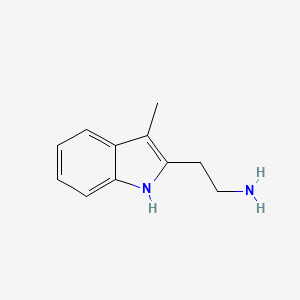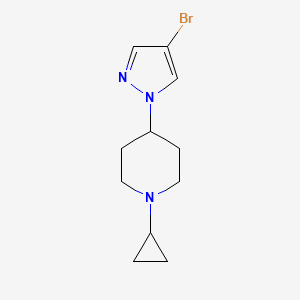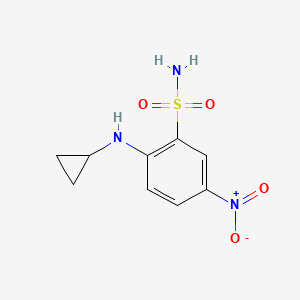
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine
Descripción general
Descripción
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine is a chemical compound with the molecular formula C16H15F3N4 and a molecular weight of 320.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety linked to a propyl chain, which is further connected to a trifluoromethyl-substituted phenylamine group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
The synthesis of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine typically involves the reaction of benzotriazole derivatives with appropriate alkylating agents. One common method includes the use of 1-(benzotriazol-1-yl)-3-phenylpropynone as a starting material, which undergoes a series of reactions with substituted amines under controlled conditions . Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .
Análisis De Reacciones Químicas
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to activate molecules toward various transformations, making it a versatile synthetic auxiliary . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its potential pharmacological effects .
Comparación Con Compuestos Similares
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine can be compared with other benzotriazole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-(Benzotriazol-1-yl)-3-phenylpropynone: A precursor in the synthesis of the target compound.
Trifluoromethylbenzene: A simple trifluoromethyl-substituted aromatic compound used in various chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C16H15F3N4 |
|---|---|
Peso molecular |
320.31 g/mol |
Nombre IUPAC |
N-[1-(benzotriazol-1-yl)propyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15F3N4/c1-2-15(23-14-6-4-3-5-13(14)21-22-23)20-12-9-7-11(8-10-12)16(17,18)19/h3-10,15,20H,2H2,1H3 |
Clave InChI |
HVOAACKKZXUIKP-UHFFFAOYSA-N |
SMILES canónico |
CCC(NC1=CC=C(C=C1)C(F)(F)F)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2,2-Trifluoroacetamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8691682.png)

![N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8691696.png)









![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
